2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one
Description
Introduction to 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one
2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is a sulfur- and nitrogen-containing heterocyclic compound characterized by a 1,2,4-thiadiazole core structure. Its molecular framework incorporates functional groups that make it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Identity and Nomenclature
IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one , reflecting its substitution pattern (Figure 1). The core structure consists of a five-membered 1,2,4-thiadiazole ring containing one sulfur and two nitrogen atoms. Key features include:
- A ketone group at position 3 (-one)
- An acetyl substituent (-COCH₃) at position 2
- An amino group (-NH₂) at position 5
The molecular formula is C₄H₅N₃O₂S , with a calculated molecular weight of 159.17 g/mol. The SMILES notation (CN1C(=O)N=C(S1)NC(=O)C) and InChI identifier (InChI=1S/C4H5N3O2S/c1-2(8)7-4-6-3(9)10-5-4/h1H3,(H,5,6)(H,7,8)) precisely define its atomic connectivity.
Historical Context and Discovery Timeline
The compound first appeared in chemical literature through its inclusion in the PubChem database on October 25, 2006, with subsequent updates to its structural and pharmacological annotations. Patent EP2628734A2 (filed October 13, 2011) describes derivatives of 5-amino-1,2,4-thiadiazoles as potential therapeutic agents for neurodegenerative disorders, indicating active research into this chemical class during the early 2010s. While the exact synthesis date of 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one remains unspecified, its structural relationship to these patented derivatives suggests parallel development timelines in academic and industrial settings.
The compound’s dual functionality – combining electron-withdrawing (acetyl) and electron-donating (amino) groups – has made it a candidate for further derivatization studies. Its presence in both chemical databases and patent applications underscores its transitional role from basic research to applied pharmaceutical development.
Figure 1. Structural representation of 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one
O
||
C-N
| \
S N-C(=O)-CH3
| /
N-C-NH2
Properties
Molecular Formula |
C4H5N3O2S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
2-acetyl-5-amino-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C4H5N3O2S/c1-2(8)7-4(9)6-3(5)10-7/h1H3,(H2,5,6,9) |
InChI Key |
LOVJEPXFLQZOFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)N=C(S1)N |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Ethoxyiminoacetamide Derivatives
A patented method describes the synthesis of (E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetamide derivatives as key intermediates, which upon hydrolysis yield the target compound or closely related analogs. The process includes:
- Reaction of 2-(5-amino-1,2,4-thiadiazol-3-yl)acetamide derivatives with an inorganic base in aqueous solution.
- Hydrolysis conducted at temperatures ranging from 30°C to 100°C, preferably 60°C to 90°C.
- Monitoring the reaction progress by thin-layer chromatography (TLC) until completion.
- Post-reaction workup involving extraction with dichloromethane and water, followed by drying and evaporation under reduced pressure to isolate the product.
Typical ratios for reactants are 1:2 to 1:20 (acetamide derivative to inorganic base), with solvent volumes carefully controlled to optimize yield.
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | 30–100°C (optimal 60–90°C) | Hydrolysis reaction temperature |
| Base molar ratio | 2–20 equivalents | Relative to acetamide derivative |
| Water mass ratio | 5–15 times the derivative mass | Preferably 7–12 times |
| Dichloromethane ratio | 5–15 times the derivative mass | Preferably 8–12 times |
| Monitoring | TLC | To confirm reaction completion |
This method yields high purity products suitable for further applications.
Cyclodehydration of Thiosemicarbazide with Aromatic Carboxylic Acids
Another approach, more relevant to 1,3,4-thiadiazole derivatives but adaptable to 1,2,4-thiadiazoles, involves:
- Reacting thiosemicarbazide with aromatic carboxylic acids in the presence of phosphorus oxychloride.
- The reaction proceeds via cyclodehydration to form the thiadiazole ring.
- Subsequent acetylation or functional group modification introduces the acetyl group at the 2-position.
- Purification by recrystallization from ethanol or other solvents.
This method provides a robust route to amino-substituted thiadiazoles with acetyl functionalities and has been validated by spectral analysis (IR, NMR) and elemental analysis.
Synthesis via Diazoacetonitrile and Hydrogen Sulfide
A related synthesis for thiadiazoles involves:
- Reacting diazoacetonitrile in an organic solvent (methylene chloride) with triethylamine at low temperatures (0–5°C).
- Introducing hydrogen sulfide gas to form the thiadiazole ring.
- Isolation by filtration and concentration.
Though this method is primarily for 5-amino-1,2,3-thiadiazoles, it demonstrates the utility of diazo compounds and H2S in thiadiazole ring formation, which can be adapted for related isomers.
| Method | Key Reagents/Conditions | Temperature Range | Yield/Purity Notes | Advantages |
|---|---|---|---|---|
| Hydrolysis of Ethoxyiminoacetamide | Acetamide derivative, inorganic base, water, dichloromethane | 30–100°C (60–90°C optimal) | High purity, monitored by TLC | Controlled hydrolysis, scalable |
| Cyclodehydration with Thiosemicarbazide | Aromatic carboxylic acid, thiosemicarbazide, POCl3 | Reflux or moderate heating | Good yields, confirmed by NMR/IR | Direct ring formation, versatile |
| Diazoacetonitrile + H2S | Diazoacetonitrile, triethylamine, H2S gas | 0–5°C | Moderate yields | Mild conditions, novel ring formation |
- The hydrolysis method benefits from careful control of base equivalents and temperature to avoid side reactions and maximize yield.
- Cyclodehydration reactions require anhydrous conditions and proper stoichiometry of phosphorus oxychloride to ensure ring closure without over-chlorination.
- Low-temperature diazo compound reactions minimize decomposition and improve selectivity in ring formation.
- Post-synthesis purification often involves recrystallization or solvent extraction to achieve analytical purity.
- Spectroscopic characterization (IR, NMR) confirms the presence of acetyl and amino groups and the integrity of the thiadiazole ring.
The preparation of 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is well-established through several synthetic routes, primarily involving hydrolysis of ethoxyiminoacetamide intermediates and cyclodehydration of thiosemicarbazide with acyl precursors. Each method offers distinct advantages in terms of reaction conditions, scalability, and product purity. Selection of the method depends on available starting materials, desired scale, and downstream application requirements. The detailed control of reaction parameters and purification steps is critical for obtaining high-quality material suitable for medicinal chemistry research.
Chemical Reactions Analysis
Substitution Reactions
The amino (-NH₂) and acetyl (-COCH₃) groups undergo substitution reactions:
Amino Group Substitution
-
Halogenation : Reacts with halogenating agents (e.g., Cl₂, Br₂) to form 5-halo derivatives.
-
Example: Treatment with chlorine gas in acetic acid yields 5-chloro-2-acetyl-1,2,4-thiadiazol-3(2H)-one .
-
-
Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form 5-acylamino derivatives .
Representative Reaction :
Conditions : Dichloromethane, 0–5°C, 2 hours .
Acetyl Group Substitution
-
Hydrolysis : Under acidic or basic conditions, the acetyl group converts to a carboxylic acid.
Oxidation
Reduction
Reduction Data :
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Methanol | 50°C | 89% |
| LiAlH₄ | THF | 0°C | 76% |
Cyclization
Reacts with aldehydes or ketones to form fused heterocycles:
-
Example: Condensation with benzaldehyde forms 5-amino-2-acetyl-3-phenyl-1,2,4-thiadiazolo[3,2-b] thiazine .
Ring-Opening
Under strong acidic conditions (e.g., H₂SO₄), the thiadiazole ring cleaves to form thioamide intermediates.
Stability and Reaction Optimization
Scientific Research Applications
Neurodegenerative Disease Treatment
Mechanism and Efficacy
Research indicates that derivatives of 5-amino-1,2,4-thiadiazole, including 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one, exhibit potential in preventing neurodegenerative diseases such as Alzheimer's disease. These compounds are known to inhibit the aggregation of amyloid-beta peptides, which are implicated in the formation of senile plaques characteristic of Alzheimer's pathology .
Case Studies
A study published in the Journal of Bioorganic & Medicinal Chemistry demonstrated that specific thiadiazole derivatives could effectively reduce amyloid aggregation in vitro. The introduction of nitric oxide (NO) donors into these compounds may enhance their neuroprotective effects by improving neuronal signaling and reducing oxidative stress .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Properties
The compound has been shown to possess significant antimicrobial activity against various pathogenic microorganisms. Thiadiazole derivatives are effective against bacteria responsible for diseases such as tuberculosis and other severe infections .
Structure-Activity Relationship (SAR)
Research has highlighted the importance of structural modifications in enhancing the antimicrobial efficacy of thiadiazole derivatives. For instance, studies have indicated that certain substitutions on the thiadiazole ring can lead to improved potency against resistant strains of bacteria .
Anticancer Applications
In Vitro and In Vivo Efficacy
Recent studies have demonstrated that 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one exhibits anticancer properties across various cancer models. A review highlighted several derivatives that showed decreased viability in human cancer cell lines, including leukemia and solid tumors like breast and colon cancer .
| Compound | Targeted Cancer Type | Effectiveness |
|---|---|---|
| 5-Amino-1,3,4-thiadiazole derivatives | Leukemia | Decreased cell viability |
| N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide | Triple-negative breast cancer | Reduced growth of xenografts |
| Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide | Non-small cell lung cancer | Induction of apoptosis |
Summary of Findings
The applications of 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one span across critical areas in medicinal chemistry:
- Neurodegenerative Diseases: Potential treatments for Alzheimer's through amyloid aggregation inhibition.
- Antimicrobial Agents: Effective against a range of pathogens with promising structure modifications enhancing efficacy.
- Anticancer Therapeutics: Demonstrated effectiveness in various cancer models with ongoing research into optimizing these compounds for clinical use.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues within the 1,2,4-Thiadiazole Family
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one (Compound 2)
- Structure : Replaces the acetyl group with a tetrahydrofuran-2-yl substituent.
- Synthesis : Derived from compound 10 via reflux with 2,3-dihydrofuran and acetic acid .
5-Diacetylamino-1,2,4-thiadiazol-3-one (Compound 1)
Isomeric Thiadiazole Derivatives
5-Amino-1,3,4-thiadiazol-2(3H)-one
- Structure : Isomer with a 1,3,4-thiadiazole ring instead of 1,2,3.
- Biological Relevance : Exhibits distinct hydrogen-bonding patterns due to altered ring atom positions, affecting interactions with biological targets like kinases or DNA .
- Applications : Less studied for antimicrobial activity compared to 1,2,4-thiadiazole derivatives .
Thiadiazole-Containing Agrochemicals
Methidathion (CAS 950-37-8)
- Structure : Contains a 1,3,4-thiadiazole ring substituted with methoxy and phosphorodithioate groups.
- Functional Role: A commercial organophosphate insecticide. The 1,3,4-thiadiazole core contributes to its stability and pesticidal activity .
- Contrast with Target Compound: The phosphorodithioate moiety in Methidathion enables acetylcholinesterase inhibition, a mechanism absent in 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one derivatives .
Heterocyclic Hybrids with Triazole or Pyrazole Moieties
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Structure : Combines pyrazol-5-one and benzothiazole groups.
- Electronic Effects : The benzothiazole substituent introduces strong electron-withdrawing effects, altering redox properties compared to acetyl-substituted thiadiazoles .
3’-Substituted 2-aryl-5-methyl-5'thioxo-[4,4'-bi-4H-1,2,4-triazol]-3(1'H, 2H)-ones
Data Table: Key Structural and Functional Comparisons
*Calculated based on molecular formulas from synthesis protocols.
Biological Activity
2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is a heterocyclic compound belonging to the thiadiazole family. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article reviews the biological activity of 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Molecular Formula : CHNOS
Molecular Weight : 159.17 g/mol
IUPAC Name : 2-acetyl-5-amino-1,2,4-thiadiazol-3-one
SMILES Notation : CC(=O)N1C(=O)N=C(S1)N
The biological activity of 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one is primarily attributed to its interaction with specific molecular targets. It may modulate various biological pathways through:
- Enzyme Inhibition : Compounds in the thiadiazole class have been shown to inhibit enzymes crucial for cancer cell proliferation and viral replication.
- Cell Cycle Modulation : Studies indicate that these compounds can induce apoptosis in cancer cells by altering cell cycle dynamics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:
- In Vitro Studies : A series of thiadiazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds similar to 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one showed reduced viability in LoVo tumor cells at concentrations as low as 200 µM after 24 hours of exposure .
- Cell Viability Assays : The MTS assay has been employed to assess the viability of cancer cells treated with these compounds. Results indicated that many derivatives increased apoptotic cell populations significantly compared to untreated controls .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-Acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one | LoVo | 200 | Apoptosis induction |
| Thiadiazole derivative A | A549 | 150 | Topoisomerase inhibition |
| Thiadiazole derivative B | HeLa | 100 | FAK inhibition |
Antimicrobial Activity
Thiadiazole derivatives exhibit notable antimicrobial properties:
- Broad-Spectrum Efficacy : Studies have shown that compounds based on the thiadiazole scaffold can inhibit the growth of various bacteria and fungi. This includes effectiveness against resistant strains .
Anti-inflammatory and Anticonvulsant Properties
Research also indicates that some derivatives possess anti-inflammatory and anticonvulsant activities:
- Anti-inflammatory Effects : Certain thiadiazoles have demonstrated the ability to reduce inflammation markers in experimental models .
- Anticonvulsant Activity : Compounds like 1,3,4-thiadiazole derivatives have shown promise in seizure models by modulating GABAergic pathways and ion channels .
Case Study 1: Anticancer Effects on Human Cell Lines
In a recent study focusing on the anticancer effects of various thiadiazole derivatives including 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one:
- Objective : To evaluate the cytotoxicity against human cancer cell lines (A549 and HeLa).
- Methodology : Cells were treated with increasing concentrations of the compound (6.25 - 400 µM).
- Results : Significant reduction in cell viability was observed at concentrations above 100 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Activity Assessment
A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against pathogenic bacteria:
- Objective : To determine Minimum Inhibitory Concentrations (MICs) against various bacterial strains.
- Findings : The compounds exhibited MIC values ranging from 10 to 50 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli.
Q & A
Q. What are the optimal synthetic routes for 2-acetyl-5-amino-1,2,4-thiadiazol-3(2H)-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving thiosemicarbazides or through functionalization of pre-formed thiadiazole cores. Key steps include:
- Reagent Selection : Use thioglycolic acid for cyclization under acidic conditions (e.g., HCl) to form the thiadiazole ring .
- Catalysts : Piperidine or NaH in acetonitrile can accelerate nucleophilic substitutions (e.g., introducing acetyl groups) .
- Temperature Control : Reflux in 1,4-dioxane (80–100°C) for 5–6 hours improves reaction completion .
Q. Table 1: Synthesis Optimization
| Reagents/Conditions | Yield (%) | Key Observations | Reference |
|---|---|---|---|
| Thioglycolic acid, HCl | 72–78 | High purity, minimal byproducts | |
| NaH/CH₃CN, BrCH₂COOC(CH₃)₃ | 61–81 | Side-chain functionalization achieved | |
| Piperidine, reflux in dioxane | 69–81 | Scalable for gram-scale synthesis |
Q. What analytical techniques are critical for characterizing structural and purity parameters?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetyl protons at δ 2.1–2.3 ppm) and confirms ring substitution patterns .
- IR Spectroscopy : Identifies NH stretches (3200–3400 cm⁻¹) and carbonyl groups (C=O at 1680–1720 cm⁻¹) .
- HPLC-PDA : Quantifies purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in antimicrobial or antitumor activity often arise from:
- Cell Line Variability : Test across multiple cancer cell lines (e.g., MCF-7, HEPG-2) and normalize to reference agents like CHS-828 .
- Dosage Protocols : Use SRB assays with standardized IC₅₀ calculations (72-hour exposure, triplicate measurements) .
- Structural Analog Comparison : Compare with 3-((5-nitrothiazol-2-yl)thio)-1H-triazol-5(4H)-one derivatives to isolate the impact of the acetyl-amino group .
Q. Table 2: Biological Activity Discrepancies
| Study | IC₅₀ (μM) | Cell Line | Key Variable | Reference |
|---|---|---|---|---|
| Antitumor (MCF-7) | 12.5 | Human breast cancer | DMSO concentration (0.5%) | |
| Antimicrobial (E. coli) | 25.0 | Gram-negative | Agar dilution vs. broth microdilution |
Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Thiadiazole Ring Activation : The electron-withdrawing acetyl group enhances electrophilicity at C-5, facilitating nucleophilic attacks (e.g., by amines or thiols) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to optimize substitution rates .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
Methodological Answer:
- Core Modifications : Introduce electron-donating groups (e.g., methoxy) at C-2 to modulate ring electron density .
- Side-Chain Engineering : Replace the acetyl group with sulfonamide or hydrazide moieties to improve solubility and target affinity .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict reactive sites and binding energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
